Ethyl 2-aminopent-3-enoate

Enzyme Inhibition Mechanistic Studies Amino Acid Analogs

Ethyl 2-aminopent-3-enoate (CAS: 1314988-56-1) is a synthetic, non-canonical amino acid ester. It is classified as a vinylogous β-amino acid, characterized by an α,β-unsaturated ester system.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12835377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminopent-3-enoate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C=CC)N
InChIInChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4,8H2,1-2H3/b5-3+
InChIKeyMZQVQYYANVDDSP-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-aminopent-3-enoate: A Vinylogous Amino Acid Building Block for Synthesis


Ethyl 2-aminopent-3-enoate (CAS: 1314988-56-1) is a synthetic, non-canonical amino acid ester . It is classified as a vinylogous β-amino acid, characterized by an α,β-unsaturated ester system . Its core structure features a pent-3-enoate backbone with an amino group at the C2 position and an ethyl ester moiety . This compound serves primarily as a versatile building block in organic synthesis and medicinal chemistry research , particularly for constructing more complex molecules.

The Risks of Substituting Ethyl 2-aminopent-3-enoate with Common Amino Acid Analogs


Procurement based on generic structure or class similarity alone is not appropriate for Ethyl 2-aminopent-3-enoate. Its unique α,β-unsaturated amino ester system, a vinylogous β-amino acid , confers distinct reactivity and biological properties compared to saturated or non-vinylogous analogs. The specific position of the double bond relative to the amino and ester groups dictates its behavior in reactions like conjugate additions and cycloadditions [1]. As shown in mechanistic studies, even the cis/trans stereochemistry of the parent acid profoundly impacts its interaction with enzyme active sites, with one isomer acting as a substrate and the other as an irreversible inhibitor [2]. Therefore, substituting this compound with a structurally similar analog, such as a different amino pentenoate isomer or a saturated norvaline derivative, can lead to significantly different synthetic outcomes or biological activities, rendering it unsuitable for applications where this specific reactivity profile is required.

Quantitative Differentiation of Ethyl 2-aminopent-3-enoate: A Comparative Analysis


Vinylogous Amino Acid Scaffold vs. Saturated Analogs for Enzyme Interactions

The core structure of Ethyl 2-aminopent-3-enoate is that of a vinylogous β-amino acid, a motif critical for specific enzyme interactions. While direct data for the ethyl ester is not available, studies on the parent acid, 2-aminopent-3-enoate, demonstrate a sharp functional divergence from saturated analogs. This class-level inference is highly relevant as the ester is a prodrug or synthetic equivalent of the active acid. Specifically, the L-2-amino-3-cis-pentenoate isomer acts as a time-dependent, irreversible inactivator of methionine γ-lyase, a property not observed with the trans-isomer or saturated substrates like L-methionine [1]. This contrasts sharply with the behavior of common saturated amino acids or even the vinylglycine analog, which acts as a substrate with a Vmax twice that of the natural substrate [1]. This indicates that the vinylogous acid scaffold, and by extension its ester prodrug form, can be leveraged for selective enzyme inactivation, a property absent in structurally simpler, saturated building blocks.

Enzyme Inhibition Mechanistic Studies Amino Acid Analogs

Positional Isomer Differentiation: 2-Amino vs. 3-Amino Pentenoates

A critical differentiator for procurement is the specific isomeric form. Ethyl 2-aminopent-3-enoate (CAS 1314988-56-1) is a distinct chemical entity from its positional isomer, Ethyl 3-aminopent-2-enoate (CAS 3222-61-5) . While both share the same molecular formula (C7H13NO2) and weight (143.18), the position of the amino group and double bond relative to the ester confers different chemical and biological properties. The 3-amino isomer is a β-enamino ester, whereas the 2-amino isomer is an α-aminovinylogous ester. This structural difference is fundamental and governs their orthogonal reactivity patterns in synthesis. Procuring the incorrect isomer would lead to entirely different reaction outcomes and is a common pitfall.

Organic Synthesis Isomer Purity Building Block

Synthetic Accessibility and Yield Profile from Nitrile Precursor

A specific synthetic route to Ethyl 2-aminopent-3-enoate, adapted from methods for vinylglycine derivatives, provides a benchmark for its production. Starting from pent-3-enenitrile, a three-step synthesis yields the target compound in 58–71% yield under optimized conditions . This quantitative yield range is a key performance indicator for process chemists and procurement teams evaluating the cost-effectiveness and scalability of synthesizing or purchasing this building block. This route is distinct from the esterification of 2-aminopent-3-enoic acid, which is an alternative method .

Synthetic Methodology Process Chemistry Yield Optimization

Primary Application Scenarios for Procuring Ethyl 2-aminopent-3-enoate


As a Key Intermediate for Heterocyclic Compound Synthesis

The α,β-unsaturated amino ester system of Ethyl 2-aminopent-3-enoate makes it an ideal precursor for constructing nitrogen-containing heterocycles . It can participate in cycloaddition reactions, conjugate additions, and other transformations to build complex molecular architectures, which are common in pharmaceuticals and agrochemicals [1]. The specific reactivity profile dictated by its 2-amino-3-ene arrangement ensures predictable regiochemistry in these reactions, a feature not guaranteed by its 3-amino-2-ene isomer.

As a Vinylogous Amino Acid Scaffold for Probe and Drug Discovery

Ethyl 2-aminopent-3-enoate serves as a protected form (ethyl ester prodrug) of the vinylogous amino acid 2-aminopent-3-enoic acid. As established by class-level evidence, this acid scaffold can engage with enzyme active sites in a stereo- and mechanism-dependent manner, leading to either substrate turnover or irreversible inhibition [2]. This property is highly valuable for developing mechanism-based enzyme inhibitors or activity-based probes for chemical biology research. The ester form improves cellular permeability and stability for such studies.

As a Reference Standard for Isomeric Purity Analysis

Due to the existence of a close positional isomer (Ethyl 3-aminopent-2-enoate, CAS 3222-61-5), procuring a high-purity sample of Ethyl 2-aminopent-3-enoate is essential for establishing analytical methods (e.g., HPLC, GC, NMR) to differentiate and quantify these isomers in reaction mixtures or final products . This is a critical quality control application for any research or process relying on the specific reactivity of the 2-amino isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-aminopent-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.